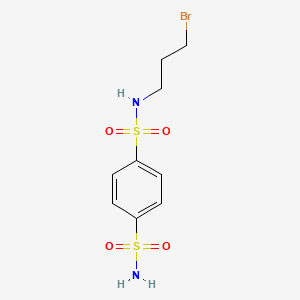
N-(3-Bromopropyl)benzene-1,4-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromopropyl)benzene-1,4-disulfonamide: is a chemical compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromopropyl group attached to the benzene ring, along with two sulfonamide groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromopropyl)benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonamide with 3-bromopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Benzene-1,4-disulfonamide+3-Bromopropylamine→this compound
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromopropyl)benzene-1,4-disulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfonic acids and other oxidized compounds.
Reduction: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
N-(3-Bromopropyl)benzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Bromopropyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The sulfonamide groups can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloropropyl)benzene-1,4-disulfonamide
- N-(3-Iodopropyl)benzene-1,4-disulfonamide
- N-(3-Fluoropropyl)benzene-1,4-disulfonamide
Uniqueness
N-(3-Bromopropyl)benzene-1,4-disulfonamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
90674-83-2 |
|---|---|
Formule moléculaire |
C9H13BrN2O4S2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
4-N-(3-bromopropyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H13BrN2O4S2/c10-6-1-7-12-18(15,16)9-4-2-8(3-5-9)17(11,13)14/h2-5,12H,1,6-7H2,(H2,11,13,14) |
Clé InChI |
SRGOBLLVTHMBST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


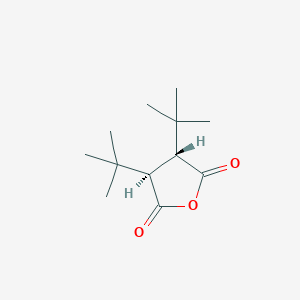

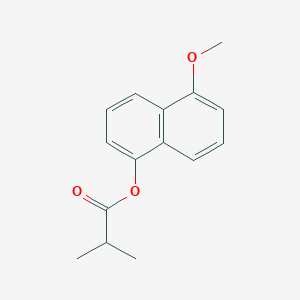
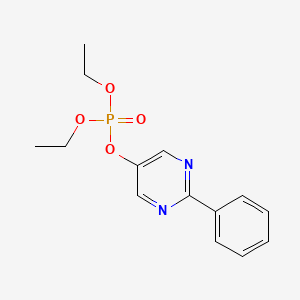
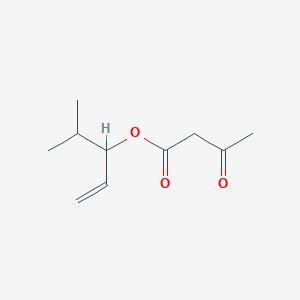
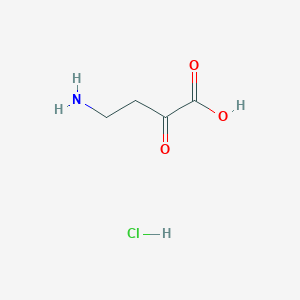
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)

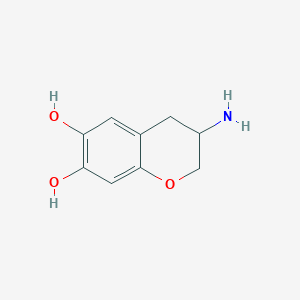
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
